molecular formula C22H13Cl2FN2O3 B2539507 3-(2,4-dichlorobenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide CAS No. 862977-57-9

3-(2,4-dichlorobenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide

Cat. No.: B2539507
CAS No.: 862977-57-9
M. Wt: 443.26
InChI Key: OTSXPPHYTDLGPN-UHFFFAOYSA-N
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Description

3-(2,4-dichlorobenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its complex structure, which includes a benzofuran core, dichlorobenzamido, and fluorophenyl groups. Its unique chemical properties make it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dichlorobenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenol derivatives and acyl chlorides.

    Introduction of Dichlorobenzamido Group: The dichlorobenzamido group is introduced via an amide coupling reaction between 2,4-dichlorobenzoic acid and an amine derivative.

    Attachment of Fluorophenyl Group: The fluorophenyl group is attached through a nucleophilic substitution reaction, where a fluorobenzene derivative reacts with an appropriate electrophile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-dichlorobenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions (e.g., solvent, temperature).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(2,4-dichlorobenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(2,4-dichlorobenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-(2,4-dichlorobenzamido)-N-(2-chlorophenyl)benzofuran-2-carboxamide: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

    3-(2,4-dichlorobenzamido)-N-(2-bromophenyl)benzofuran-2-carboxamide: Similar structure but with a bromophenyl group instead of a fluorophenyl group.

    3-(2,4-dichlorobenzamido)-N-(2-methylphenyl)benzofuran-2-carboxamide: Similar structure but with a methylphenyl group instead of a fluorophenyl group.

Uniqueness

The presence of the fluorophenyl group in 3-(2,4-dichlorobenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide imparts unique chemical properties, such as increased lipophilicity and potential for specific biological interactions. This makes it distinct from its analogs with different substituents.

Properties

IUPAC Name

3-[(2,4-dichlorobenzoyl)amino]-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13Cl2FN2O3/c23-12-9-10-13(15(24)11-12)21(28)27-19-14-5-1-4-8-18(14)30-20(19)22(29)26-17-7-3-2-6-16(17)25/h1-11H,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTSXPPHYTDLGPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=CC=C3F)NC(=O)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13Cl2FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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